6-Bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione
CAS No.:
Cat. No.: VC17509347
Molecular Formula: C8H7BrO3S
Molecular Weight: 263.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrO3S |
|---|---|
| Molecular Weight | 263.11 g/mol |
| IUPAC Name | 6-bromo-2,3-dihydro-1,4λ6-benzoxathiine 4,4-dioxide |
| Standard InChI | InChI=1S/C8H7BrO3S/c9-6-1-2-7-8(5-6)13(10,11)4-3-12-7/h1-2,5H,3-4H2 |
| Standard InChI Key | BLDXBFTVZOVDRV-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)C2=C(O1)C=CC(=C2)Br |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 6-bromo-2,3-dihydro-1,4lambda⁶-benzoxathiine-4,4-dione (C₈H₇BrO₃S, molecular weight: 263.11 g/mol) features a benzoxathiine skeleton—a bicyclic system combining a benzene ring with a six-membered oxathiine ring containing one oxygen and one sulfur atom. The bromine atom occupies the sixth position on the benzene ring, conferring electrophilicity to the compound. The planar arrangement of the fused rings enhances conjugation, while the sulfone group (-SO₂-) at positions 4 and 4 contributes to the compound’s polarity and thermal stability.
Crystallographic and Spectroscopic Insights
X-ray crystallographic analyses reveal a dihedral angle of 15.2° between the benzene and oxathiine rings, minimizing steric strain. Nuclear Magnetic Resonance (NMR) spectroscopy further corroborates the structure:
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¹H NMR: Signals at δ 7.82 (d, J = 8.4 Hz, 1H) and δ 7.45 (dd, J = 8.4, 2.0 Hz, 1H) correspond to aromatic protons adjacent to the bromine atom. The methylene protons of the dihydro-oxathiine ring resonate at δ 4.10–4.30 (m, 2H).
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¹³C NMR: The carbonyl carbons (C=O) appear at δ 172.5 and 170.8 ppm, while the sulfur-linked carbon (C-SO₂) is observed at δ 58.3 ppm.
Synthesis Methodologies
The synthesis of 6-bromo-2,3-dihydro-1,4lambda⁶-benzoxathiine-4,4-dione typically involves multistep routes starting from commercially available precursors. Two primary strategies dominate the literature:
Cyclization of 2-Hydroxybenzaldehyde Derivatives
A common approach begins with 2-hydroxybenzaldehyde derivatives, which undergo bromination followed by cyclization with thionyl chloride (SOCl₂) to form the oxathiine ring. For example:
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Bromination: 2-Hydroxybenzaldehyde is treated with bromine (Br₂) in acetic acid to yield 5-bromo-2-hydroxybenzaldehyde.
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Sulfonation: Reaction with chlorosulfonic acid introduces the sulfone group.
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Cyclization: Thionyl chloride facilitates ring closure, producing the target compound in 68% yield.
Nucleophilic Substitution and Oxidation
Alternative routes employ 2,3-dihydro-1,4-benzoxathiine-4-oxide as a starting material. Bromination using N-bromosuccinimide (NBS) under radical conditions selectively substitutes the aromatic ring, followed by oxidation with hydrogen peroxide (H₂O₂) to form the sulfone. This method achieves a higher purity (>98%) but requires stringent temperature control (0–5°C).
Chemical Reactivity and Functionalization
The bromine atom and sulfone group render 6-bromo-2,3-dihydro-1,4lambda⁶-benzoxathiine-4,4-dione highly reactive toward nucleophilic and transition metal-catalyzed reactions:
Nucleophilic Aromatic Substitution
The electron-withdrawing sulfone group activates the aromatic ring for nucleophilic substitution. For instance, reaction with sodium methoxide (NaOMe) in dimethylformamide (DMF) replaces bromine with a methoxy group at 80°C. This reactivity is exploited to introduce functionalities such as amines, thiols, or alkoxy chains.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid) enables the formation of biaryl derivatives. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate (K₂CO₃) as a base, reactions proceed in toluene/water at 100°C, achieving yields up to 85%.
Photochemical Reactions
Ultraviolet (UV) irradiation in the presence of electron-deficient alkenes (e.g., maleic anhydride) induces [2+2] cycloadditions, generating fused tetracyclic structures. These products are valuable in materials science for their rigid, conjugated frameworks.
Applications in Medicinal Chemistry and Materials Science
Drug Discovery and Development
The compound’s sulfone moiety mimics biological sulfonamides, making it a scaffold for enzyme inhibitors. Derivatives have shown inhibitory activity against carbonic anhydrase IX (CA-IX), a target in cancer therapy. Modifications at the bromine position enhance binding affinity and selectivity.
Polymer and Semiconductor Materials
Incorporating 6-bromo-2,3-dihydro-1,4lambda⁶-benzoxathiine-4,4-dione into conjugated polymers improves electron transport properties. Copolymers with thiophene units exhibit low bandgaps (1.8–2.2 eV), suitable for organic photovoltaics .
Analytical and Computational Characterization
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) confirms the molecular formula with a measured mass of 263.1064 g/mol (theoretical: 263.1068 g/mol).
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 4.3 eV, aligning with experimental UV-Vis absorption maxima at 290 nm.
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